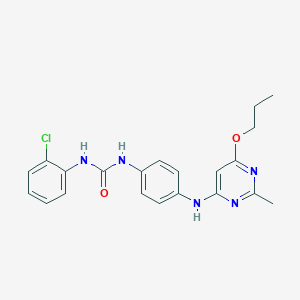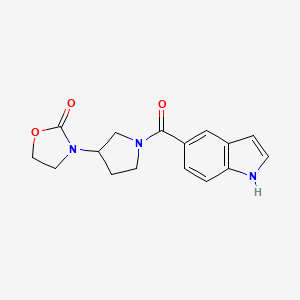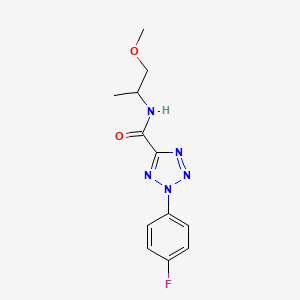
1-(2-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, also known as MP-470, is a small molecule inhibitor that has shown promise in cancer treatment. It was first discovered by a team of researchers at the University of Texas MD Anderson Cancer Center in 2008. Since then, it has been the subject of numerous scientific studies and has shown potential as a therapeutic agent for a variety of cancers.
Scientific Research Applications
Herbicidal Activity and Chlorosis Induction
Substituted phenyltetrahydropyrimidinones, related to the compound , have been identified as new chlorosis-inducing preemergence herbicides. They inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating how structural modifications in the chemical framework can significantly impact herbicidal activity and specificity towards carotenoid biosynthesis inhibition (Babczinski et al., 1995).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have shown to be effective corrosion inhibitors for mild steel in acidic solutions. These compounds prevent corrosion through adsorption and formation of a protective layer on the metal surface, highlighting the versatility of urea derivatives in industrial applications (Mistry et al., 2011).
Antioxidant Activity
Urea derivatives have been synthesized and evaluated for their antioxidant activity, underscoring the potential of such compounds in mitigating oxidative stress. This application is crucial for developing treatments against diseases where oxidative stress plays a key role (George et al., 2010).
Insecticidal Activity
Research on 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogs has introduced a new class of insecticides that act by interfering with cuticle deposition. This unique mode of action provides a foundation for developing novel insecticides that are potentially safer for mammals (Mulder et al., 1973).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of urea derivatives have expanded into exploring their antimicrobial and anticancer potentials. For example, new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have shown significant activity against cancer cell lines, offering a pathway to novel anticancer agents (El-Sawy et al., 2013).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-3-12-29-20-13-19(23-14(2)24-20)25-15-8-10-16(11-9-15)26-21(28)27-18-7-5-4-6-17(18)22/h4-11,13H,3,12H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCYQNFVPSKJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzoyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2744460.png)




![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2744468.png)

![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)
![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)
![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

